molecular formula C20H18N3.Br<br>C20H18BrN3 B142555 Dimidium bromide CAS No. 518-67-2

Dimidium bromide

Cat. No.: B142555
CAS No.: 518-67-2
M. Wt: 380.3 g/mol
InChI Key: MQOKYEROIFEEBH-UHFFFAOYSA-N
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Description

Dimidium bromide, with the chemical formula C20H18BrN3, is a compound known for its applications in biological research. This yellowish powder is characterized by its bipyridinium and bromide functional groups. It is commonly used as a fluorescent dye and a DNA stain in various laboratory techniques, including cell imaging and flow cytometry . This compound is known for its high affinity to DNA, making it useful in studying DNA-protein interactions and DNA quantification. Additionally, it has antimicrobial properties and is used in the development of antimicrobial agents .

Mechanism of Action

Target of Action

Dimidium bromide is a trypanocidal phenanthridinium compound . Its primary targets are nucleic acids, specifically DNA . It is known to affect nucleic acid synthesis in various organisms, including flagellate protozoa, bacteria, yeasts, and tissue culture cells . The lethal effect of this compound in amoebae seems to be cytoplasmic rather than nuclear constituents .

Mode of Action

This compound is thought to exert its effects by intercalation of the drug molecules between adjacent base pairs of the DNA double helix . This intercalation inhibits the normal functioning of DNA, thereby affecting the synthesis of nucleic acids .

Biochemical Pathways

This disruption could potentially affect a wide range of downstream cellular processes that depend on the proper functioning of these genetic materials .

Pharmacokinetics

It is known that the compound is used as a biochemical reagent in life science research , suggesting that it has properties suitable for use in biological systems.

Result of Action

The result of this compound’s action is the inhibition of growth in certain organisms. For example, it has been shown to completely inhibit the growth of Ehrlich ascites tumour cells . In concentrations of this compound below 1 µg/ml, cells of both strains of amoebae divide three times before inhibition and death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to be sensitive to moisture and light, and it is recommended to be stored at +2°C to +30°C . Furthermore, its action can be affected by the concentration of the drug used . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimidium bromide can be synthesized through a series of chemical reactions involving the appropriate precursors. One common method involves the reaction of 3,8-diamino-5-methyl-6-phenylphenanthridinium with bromine to form the bromide salt. The reaction is typically carried out in a solvent such as methanol or ethanol under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Dimidium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, water.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized this compound derivatives, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

Dimidium bromide is often compared with other DNA-intercalating agents such as ethidium bromide and propidium iodide. While all these compounds share the ability to intercalate into DNA, this compound is unique in its specific fluorescence properties and its high affinity for DNA. Similar compounds include:

This compound stands out due to its specific applications in DNA-protein interaction studies and its potential antimicrobial properties .

Properties

IUPAC Name

5-methyl-6-phenylphenanthridin-5-ium-3,8-diamine;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3.BrH/c1-23-19-12-15(22)8-10-17(19)16-9-7-14(21)11-18(16)20(23)13-5-3-2-4-6-13;/h2-12,22H,21H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOKYEROIFEEBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

20566-69-2 (Parent)
Record name Dimidium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518-67-2
Record name Phenanthridinium, 3,8-diamino-5-methyl-6-phenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518-67-2
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Record name Dimidium bromide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimidium bromide
Source DTP/NCI
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Record name 3,8-diamino-5-methyl-6-phenylphenanthridinium bromide
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Record name DIMIDIUM BROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does dimidium bromide exert its trypanocidal action?

A1: While the exact mechanism is still under investigation, research suggests that this compound interacts with DNA through intercalation. [] This interaction disrupts vital cellular processes, including DNA replication and transcription, ultimately leading to the death of trypanosomes. []

Q2: Is there a difference in response to this compound between different Amoeba strains?

A2: Yes, research has shown that Amoeba discoides exhibits a higher tolerance to this compound compared to some strains of Amoeba proteus. [] This difference is attributed to the presence of cytoplasmic DNA-containing bodies in A. discoides, which might play a role in mitigating the effects of the drug. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C20H18BrN3. Its molecular weight is 392.3 g/mol. []

Q4: What spectroscopic data is available for characterizing this compound?

A4: Researchers have used 13C Nuclear Magnetic Resonance (NMR) spectroscopy to assign the chemical shifts of this compound and its analogs in solution. [] This data aids in structural characterization and understanding the behavior of the molecule in different environments.

Q5: How does changing the quaternary group of this compound affect its trypanocidal activity?

A5: Research has demonstrated that altering the quaternary group of this compound significantly impacts its trypanocidal activity. [, ] For instance, replacing the methyl group with an ethyl group dramatically reduces its effectiveness against trypanosomes. []

Q6: What are the known toxic effects of this compound?

A6: this compound has been associated with delayed toxicity in cattle. [, , , ] The mechanisms behind this delayed toxicity are still under investigation, but research suggests that it might involve damage to vital organs.

Q7: Can trypanosomes develop resistance to this compound?

A7: Yes, studies have reported the emergence of this compound-resistant strains of trypanosomes. [] Understanding the mechanisms of resistance is crucial for developing strategies to overcome this challenge.

Q8: Are there alternative compounds with similar activity but improved safety profiles?

A10: Research continues to explore alternative compounds with enhanced trypanocidal activity and reduced toxicity. [, ] Identifying new drug targets and developing novel therapeutic strategies are crucial for combating trypanosomiasis effectively.

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